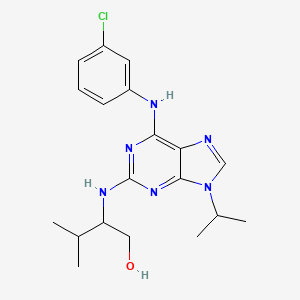
Purvalanola
Vue d'ensemble
Description
2-[[6-(3-chloroanilino)-9-propan-2-yl-2-purinyl]amino]-3-methyl-1-butanol is a member of 6-aminopurines.
Applications De Recherche Scientifique
Enhancing Chemotherapeutic Efficacy
Purvalanol A has been shown to enhance the cytotoxic effects of several chemotherapeutic agents:
- Taxol (Paclitaxel) : Co-treatment with Purvalanol A significantly improved taxol-induced apoptosis in non-small cell lung cancer cells by decreasing Op18/stathmin expression and activating caspases involved in apoptosis .
- Cisplatin : Purvalanol A reverses cisplatin resistance in cancer cells by promoting apoptotic pathways through reactive oxygen species and the Akt/mTOR signaling pathway .
Overcoming Drug Resistance
The compound's ability to induce apoptosis and modulate signaling pathways makes it a promising candidate for overcoming drug resistance commonly seen in cancer therapies. For instance, studies have demonstrated that Purvalanol A can restore sensitivity to cisplatin in resistant cancer cell lines .
Case Study 1: Combination Therapy with Taxol
A study investigated the effects of Purvalanol A combined with Taxol on NCI-H1299 lung cancer cells. The results indicated that co-treatment led to a significant decrease in cell proliferation and enhanced apoptosis compared to Taxol alone. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates, confirming the synergistic effect of the combination therapy .
Case Study 2: Reversal of Cisplatin Resistance
In another research effort, Purvalanol A was applied to cisplatin-resistant ovarian cancer cells. The findings revealed that Purvalanol A not only induced apoptosis but also enhanced the effectiveness of cisplatin by modulating key signaling pathways involved in drug resistance. This study highlights the potential of Purvalanol A as an adjunct therapy in overcoming resistance mechanisms .
Comparative Analysis with Other CDK Inhibitors
| Compound | Targeted CDKs | IC₅₀ Values (nM) | Notable Effects |
|---|---|---|---|
| Purvalanol A | CDK1, CDK2, CDK4 | 4 - 850 | Induces apoptosis, enhances Taxol efficacy |
| Roscovitine | CDK2 | ~1000 | Induces G1 arrest |
| Flavopiridol | CDK1, CDK2 | ~10 | Induces apoptosis across various cancers |
Purvalanol A demonstrates a unique profile among CDK inhibitors due to its potency at lower concentrations and its ability to synergize effectively with other chemotherapeutic agents.
Propriétés
IUPAC Name |
2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCMJLOPOFPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870237 | |
| Record name | 2-{[6-(3-Chloroanilino)-9-(propan-2-yl)-9H-purin-2-yl]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















